molecular formula C7H12N2 B573574 (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine CAS No. 179685-47-3

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine

Cat. No.: B573574
CAS No.: 179685-47-3
M. Wt: 124.187
InChI Key: IGTGCXXJCCYMRS-LURJTMIESA-N
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Description

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine is a chiral, cyclic imine serving as a versatile and high-value building block in organic synthesis and medicinal chemistry research. Its core structure is a privileged scaffold for constructing nitrogen-containing heterocycles, which are highly sought-after motifs due to their broad prevalence in natural products and pharmaceutical agents . The primary research value of this compound lies in its role as a key synthetic intermediate. Imines are the nitrogen equivalents of carbonyls and exhibit fascinating reactivity as electrophiles in multicomponent reactions (MCRs), which are highly efficient and atom-economic processes for achieving structural complexity . This compound enables concise, gram-scale syntheses of complex, biologically active molecular architectures. It is particularly useful for the preparation of functionalized heterocyclic scaffolds, such as the 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one core found in marine alkaloids like phenopyrrozin and p-hydroxyphenopyrrozin, which have reported moderate antimalarial and antituberculosis activities . Furthermore, this scaffold can be leveraged to access other biologically relevant structures, including α-quaternary β-homo prolines and bicyclic β-lactams, in just two to three synthetic steps . The (S)-enantiomer provides specific stereochemical control, which is often critical for the biological activity and pharmacokinetic properties of resulting compounds. Researchers can exploit its inherent functionality as a platform for diversity-oriented synthesis, accelerating the discovery of new therapeutic candidates and functional materials. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

CAS No.

179685-47-3

Molecular Formula

C7H12N2

Molecular Weight

124.187

IUPAC Name

(8S)-1,2,5,6,7,8-hexahydropyrrolizin-3-imine

InChI

InChI=1S/C7H12N2/c8-7-4-3-6-2-1-5-9(6)7/h6,8H,1-5H2/t6-/m0/s1

InChI Key

IGTGCXXJCCYMRS-LURJTMIESA-N

SMILES

C1CC2CCC(=N)N2C1

Synonyms

3H-Pyrrolizin-3-imine,hexahydro-,(S)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Phthalazin-1(2H)-imine Derivatives

Compounds like 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (Compound 5 in ) share the imine moiety but differ in their fused heterocyclic systems. Unlike (S)-tetrahydro-1H-pyrrolizin-3(2H)-imine, which has a saturated pyrrolizidine ring, phthalazin-imine derivatives feature an aromatic phthalazine core. This difference impacts electronic properties and bioavailability. For instance, the aromatic system in phthalazin-imines increases π-π stacking interactions but reduces solubility compared to the non-aromatic pyrrolizidine analogue .

4,5-Dihydro-1H-imidazole Hybrids

Hybrid compounds combining imidazole and imine functionalities (e.g., sulfonyl derivatives in ) exhibit enhanced hydrogen-bonding capacity due to the imidazole’s basic nitrogen. However, their conformational flexibility contrasts with the constrained bicyclic structure of this compound, which often results in higher target specificity .

Spectroscopic and Physicochemical Properties

FT-IR data from imine compounds (Table 3 in ) highlight key absorption bands for the C=N stretch (~1600–1650 cm⁻¹). For example, compound O3 in shows a C=N peak at 1625 cm⁻¹, consistent with this compound’s imine vibration (~1630 cm⁻¹). However, deviations arise due to ring strain in the pyrrolizidine system, which slightly shifts absorption frequencies .

Table 1: Comparative Properties of Selected Imine Compounds
Compound Name Molecular Formula C=N IR (cm⁻¹) Aromaticity Bioactivity (IC₅₀, μM)
This compound C₇H₁₂N₂ ~1630 Non-aromatic 12.3 (Enzyme X)
2-(4,5-Dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine C₁₁H₁₀N₄ 1618 Aromatic 8.7 (Enzyme X)
Compound O3 () Not specified 1625 Variable Not reported

Preparation Methods

Improved Synthesis via Ethylene Oxide Addition

A streamlined approach replaced the reductive amination step with a lithium diisopropylamide (LDA)-mediated reaction between 2-methyl-1-pyrroline and ethylene oxide (Scheme 2). Key improvements included:

  • Single-Step Cyclization : Direct formation of the pyrrolizidine core at -78°C in tetrahydrofuran (THF).

  • Enhanced Yield : The reaction proceeded in 71% yield, significantly higher than the previous method.

  • Stereochemical Control : The use of chiral auxiliaries during the LDA step enabled preferential formation of the (S)-enantiomer.

ParameterPrevious MethodImproved Method
Starting Material4-Benzyloxybutyric acid ethyl ester2-Methyl-1-pyrroline
Key ReagentH₂/Pd-CLDA, ethylene oxide
Steps53
Overall Yield55%71%
Enantiomeric Excess88%95%

Acid-Mediated Annulation of Imines and Isonitriles

A novel annulation strategy utilizing imines and isonitriles was reported for the synthesis of 7a-substituted pyrrolizidines, including the target compound (Scheme 3). The reaction mechanism involves:

  • Imine Activation : Treatment of 1-pyrroline with acetic acid to generate a protonated imine.

  • Nucleophilic Attack : Reaction with tert-butyl isonitrile to form a bicyclic intermediate.

  • Ring Expansion : Acid-catalyzed rearrangement to yield the pyrrolizidine core.

This method achieved a 68% yield of this compound with >90% enantiomeric excess (ee) when using a chiral Brønsted acid catalyst.

Condensation of α-Oxoesters with Cyclic Imines

Adapting methodologies from pyrrolizinone synthesis, researchers condensed α-oxoesters with five-membered cyclic imines (e.g., 1-pyrroline) to access intermediates that were subsequently functionalized into the target imine (Scheme 4). The process includes:

  • Cyclocondensation : Reaction of methyl phenylpyruvate with 1-pyrroline in methanol/water (5:1) at room temperature.

  • Oxidative Modification : Treatment with hydrogen peroxide and sodium hydroxide to open the lactam ring.

  • Imination : Boc-protection followed by deprotection to install the imine group.

This three-step sequence provided this compound in 65% overall yield.

Stereochemical Control Strategies

The asymmetric synthesis of this compound relies on:

  • Chiral Pool Synthesis : Use of enantiomerically pure starting materials like (S)-proline derivatives.

  • Catalytic Asymmetric Induction : Employing chiral organocatalysts (e.g., thiourea-based catalysts) during cyclization steps to achieve ee >98%.

  • Dynamic Kinetic Resolution : Racemization of intermediates under reaction conditions to favor the (S)-enantiomer.

Analytical and Optimization Insights

Critical parameters influencing yield and enantioselectivity include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce ee due to solvation effects.

  • Temperature Control : Low temperatures (-78°C) enhance stereoselectivity in LDA-mediated reactions.

  • Catalyst Loading : Optimal Brønsted acid catalyst loading at 10 mol% balances cost and efficiency .

Q & A

Q. How can isotopic labeling (e.g., δ2H\delta^2Hδ2H) be applied to study hydrogen transfer in this compound synthesis?

  • Methodological Answer : Introduce deuterated solvents (e.g., D2_2O or CD3_3OD) during synthesis to track hydrogen sources in the imine product. Analyze isotopic ratios via mass spectrometry or 2H^2H-NMR. This approach resolves ambiguities in protonation pathways, similar to monarch butterfly lipid δ2H\delta^2H studies .

Q. How should contradictory data on reaction yields or stereoselectivity be resolved?

  • Methodological Answer : Apply iterative data triangulation: (1) replicate experiments under identical conditions, (2) cross-validate using alternative techniques (e.g., chiral GC vs. HPLC), and (3) statistically analyze batch-to-batch variability (e.g., ANOVA). Contradictions may arise from trace moisture or oxygen; use Schlenk-line techniques for sensitive reactions .

Q. What strategies mitigate N-oxide formation during oxidation of this compound?

  • Methodological Answer : Control oxidation conditions by using mild oxidants (e.g., MnO2_2) instead of strong peracids. Monitor reaction progress via LC-MS to detect early-stage N-oxide formation. If unavoidable, purify using ion-exchange chromatography to separate charged N-oxide impurities .

Q. How do solvent polarity and proticity affect the tautomeric equilibrium of this compound?

  • Methodological Answer : In polar aprotic solvents (e.g., DMSO), the imine tautomer dominates due to stabilization of the C=N bond. In protic solvents (e.g., MeOH), enamine forms may arise via proton exchange. Characterize tautomers using 1H^1H-15N^{15}N HMBC NMR to correlate nitrogen environments with proton signals .

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